molecular formula C12H16ClNO B12071397 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine

Katalognummer: B12071397
Molekulargewicht: 225.71 g/mol
InChI-Schlüssel: YJRJKLILZBWKRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-chloro-3-methylphenoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-chloro-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium iodide in acetone

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and polymers

Wirkmechanismus

The mechanism by which 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Uniqueness

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H16ClNO

Molekulargewicht

225.71 g/mol

IUPAC-Name

3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C12H16ClNO/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3

InChI-Schlüssel

YJRJKLILZBWKRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.